molecular formula C21H23N3O3S B2896072 8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-90-4

8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2896072
CAS RN: 898419-90-4
M. Wt: 397.49
InChI Key: HPMQBUDLQRSJTK-UHFFFAOYSA-N
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Description

8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Catalytic Applications

A study highlighted the use of a nanocrystalline titania-based sulfonic acid material as an effective catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This approach is notable for its efficiency, cost-effectiveness, and environmental friendliness, making it suitable for large-scale production of related compounds (Murugesan, Gengan, & Krishnan, 2016).

Antitumor Activity

Another research effort described the chemoenzymatic synthesis of novel derivatives, showcasing their antitumor activity against cancer cells such as human neuroblastoma and lung carcinoma. This indicates the compound's potential as a therapeutic agent in oncology (Nagarapu, Gaikwad, Bantu, & Manikonda, 2011).

Caspase-3 Inhibitory Activity

Research on the synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines revealed potent inhibitors of caspase-3, a crucial enzyme in apoptosis. This study opens avenues for the development of new therapeutic agents targeting apoptosis pathways (Kravchenko et al., 2005).

Remote Sulfonylation of Aminoquinolines

The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives demonstrated the production of environmentally benign byproducts, offering a less odorous and more eco-friendly synthetic route for similar compounds. This method could be significant for pharmaceutical synthesis and environmental sustainability (Xia et al., 2016).

Antibacterial Activity

A study on the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on a molecular hybridization approach showed significant in vitro antibacterial activity against various bacteria. This suggests its potential use in developing new antibacterial agents (Largani et al., 2017).

Uroselective Alpha 1-Adrenoceptor Antagonists

Investigations into N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists highlight the compound's potential in treating conditions affecting the human lower urinary tract. This research paves the way for novel treatments for urinary tract disorders (Elworthy et al., 1997).

properties

IUPAC Name

6-(4-phenylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-20-7-6-16-14-19(15-17-8-9-24(20)21(16)17)28(26,27)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMQBUDLQRSJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

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